![molecular formula C15H15NO B12653555 2-Ethyl-N-phenylbenzamide CAS No. 56776-51-3](/img/structure/B12653555.png)
2-Ethyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H15NO It is a derivative of benzamide, where the benzamide structure is modified by the addition of an ethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-N-phenylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Another method involves the one-pot condensation of carboxylic acids and amines mediated by titanium tetrachloride (TiCl4) in pyridine at 85°C . This method also provides high yields and maintains the stereochemical integrity of chiral substrates.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-phenylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Antiviral Activity
One significant application of 2-ethyl-N-phenylbenzamide is its antiviral properties. A study synthesized several N-phenylbenzamide derivatives and evaluated their efficacy against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. The results indicated that certain derivatives exhibited promising antiviral activity with IC50 values ranging from 5.7 to 12 μM, suggesting their potential as lead compounds for the development of anti-EV71 drugs .
Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives
Compound | IC50 (μM) | TC50 (μM) | Selectivity Index |
---|---|---|---|
Compound 1e | 5.7 ± 0.8 | 620 ± 0.0 | High |
Compound 2a | 18 ± 1.2 | Not reported | Moderate |
Inhibition of Acetylcholinesterase
Another critical application is in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer’s. A study on various derivatives showed that certain N-phenylbenzamides inhibited AChE effectively, with IC50 values ranging from 33.1 to 85.8 μM, demonstrating comparable efficacy to established inhibitors like rivastigmine .
Table 2: Inhibition Potency Against Cholinesterases
Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
---|---|---|
Salicylanilide Derivative 1 | 33.1 | 53.5 |
Salicylanilide Derivative 2 | 85.8 | 228.4 |
Phosphorus-Based Ester | 2.4 | Not reported |
Antitumor Properties
The compound has also shown potential in oncology. Research indicates that certain N-(2'-aminophenyl)-benzamide derivatives exhibit antitumor activity against various cancer cell lines, including leukemia and breast cancer cells. These derivatives demonstrated significant inhibition rates, making them valuable candidates for further pharmacological development .
Case Study: Antitumor Activity
In a study focused on the antitumor effects of N-(2'-aminophenyl)-benzamide derivatives:
- In vitro tests revealed a notable reduction in cell viability in leukemia cell lines.
- Mechanism of action involved apoptosis induction through the activation of caspases.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of these compounds. Research has identified key structural features that enhance biological activity, such as specific substituents on the benzene ring and modifications to the amide group.
Table 3: Structural Modifications and Their Impact
Modification | Effect on Activity |
---|---|
Halogen Substituents | Increased potency |
Alkyl Chain Length Variation | Altered selectivity |
Presence of Hydroxyl Groups | Enhanced solubility |
Molecular Docking Studies
Recent molecular docking studies have indicated that derivatives of this compound may serve as potential inhibitors against SARS-CoV-2 proteins, highlighting their relevance in combating viral infections beyond EV71 . The docking analysis revealed high binding affinities attributed to hydrogen bonding and hydrophobic interactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of myeloid Src-family kinases, including Fgr, Lyn, and Hck, which are involved in the growth and proliferation of AML cells . This inhibition leads to the suppression of AML cell growth both in vitro and in vivo.
Comparison with Similar Compounds
2-Ethyl-N-phenylbenzamide can be compared with other similar compounds, such as:
Biological Activity
2-Ethyl-N-phenylbenzamide, a member of the N-phenylbenzamide family, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl group at the 2-position of the benzamide moiety. The exploration of its biological activities encompasses various pharmacological effects, including antiviral and cholinesterase inhibition properties.
Antiviral Activity
Research has highlighted the antiviral potential of N-phenylbenzamide derivatives, including this compound. A study focused on a series of N-phenylbenzamide derivatives demonstrated that modifications in the structure could enhance antiviral activity against enterovirus 71 (EV71), a significant pathogen responsible for hand, foot, and mouth disease. The compound exhibited moderate activity with IC50 values around 18 ± 1.2 μM against EV71 strains .
Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives
Compound | IC50 (μM) | Cytotoxicity (TC50 μM) | Selectivity Index |
---|---|---|---|
This compound | 18 ± 1.2 | Not specified | Not calculated |
Compound 1e | 5.7 - 12 | 620 | High |
Compound 2a | 18 | Not specified | Not calculated |
The introduction of electron-withdrawing groups significantly enhanced antiviral activity, suggesting that structural modifications can lead to improved therapeutic candidates .
Cholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Studies have shown that derivatives of N-phenylbenzamides exhibit moderate inhibitory effects on these enzymes. For example, certain derivatives demonstrated IC50 values ranging from 33.1 to 85.8 µM for AChE and higher values for BuChE .
Table 2: Cholinesterase Inhibition Activity
Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
Rivastigmine | Not specified | Not specified | Reference |
Niclosamide | Not specified | Not specified | Reference |
Various N-phenylbenzamides | 33.1 - 85.8 | 53.5 - 228.4 | Variable |
The selectivity index indicates the preference for AChE over BuChE, which is crucial for developing effective treatments with fewer side effects .
Case Studies and Research Findings
Several studies have explored the structure-activity relationships (SAR) of N-phenylbenzamides, including the impact of substituents on biological activity:
- Antiviral Studies : The introduction of halogen groups at specific positions on the benzene rings was found to enhance antiviral efficacy against EV71 .
- Neuropharmacological Studies : The synthesis of various esters and their evaluation showed that modifications could lead to compounds with improved blood-brain barrier penetration and dual inhibition capabilities for cholinesterases .
- In Vivo Studies : Further research is warranted to evaluate the in vivo efficacy and safety profiles of these compounds, particularly in animal models of viral infections and neurodegenerative diseases.
Properties
CAS No. |
56776-51-3 |
---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-2-12-8-6-7-11-14(12)15(17)16-13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,16,17) |
InChI Key |
CITOMGFGTPRDBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.